molecular formula C8H5IN2O2 B1614348 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid CAS No. 1000341-28-5

3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Cat. No.: B1614348
CAS No.: 1000341-28-5
M. Wt: 288.04 g/mol
InChI Key: LNNXNQMWEUTBEV-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that features an indole-like structure with an iodine atom at the 3-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of palladium-catalyzed cross-coupling reactions and other metal-catalyzed processes are common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds or other complex structures .

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. The inhibition of FGFRs can lead to the induction of apoptosis in cancer cells and the inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as:

Uniqueness

3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is unique due to the presence of the iodine atom, which can be selectively functionalized, and the carboxylic acid group, which enhances its solubility and reactivity. These features make it a valuable intermediate in the synthesis of complex molecules and potential drug candidates .

Properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-4-3-11-5-1-2-10-7(6(4)5)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNXNQMWEUTBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646758
Record name 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-28-5
Record name 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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